molecular formula C13H17N3O2 B6137279 N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide

N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide

Cat. No. B6137279
M. Wt: 247.29 g/mol
InChI Key: BWBYLQACNHKARP-OQLLNIDSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide, also known as CYM-5442, is a novel compound that has garnered attention in the field of biomedical research due to its potential therapeutic applications. CYM-5442 belongs to the class of nicotinamide derivatives and has been shown to exhibit anti-inflammatory and anti-tumor properties.

Mechanism of Action

The exact mechanism of action of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is not fully understood. However, it is believed to act through the modulation of various signaling pathways. N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in energy metabolism and cellular homeostasis. Additionally, N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and promote neuronal survival. Additionally, N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes. N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has also been shown to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is its ability to exhibit anti-inflammatory and anti-tumor properties. Additionally, N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been shown to possess neuroprotective effects and improve glucose tolerance. However, one of the limitations of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, the exact mechanism of action of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide. One area of research could focus on improving the solubility of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide to make it more effective in vivo. Additionally, further studies could be conducted to elucidate the exact mechanism of action of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide. Another area of research could focus on exploring the potential therapeutic applications of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide in other disease models, such as cardiovascular disease and neurodegenerative diseases. Finally, future research could also focus on developing derivatives of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is a novel compound that has shown promise in the field of biomedical research. It possesses anti-inflammatory and anti-tumor properties, induces apoptosis in cancer cells, and exhibits neuroprotective effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to the development of new therapeutic applications for N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide.

Synthesis Methods

The synthesis of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide involves the reaction of nicotinamide with cyclohexyl isocyanide and hydroxylamine hydrochloride in the presence of a catalyst. The resulting product is purified through crystallization and recrystallization techniques. The yield of N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide is typically around 50%.

Scientific Research Applications

N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been extensively studied in various in vitro and in vivo models. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has also been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway. Additionally, N-cyclohexyl-6-[(hydroxyimino)methyl]nicotinamide has been found to exhibit neuroprotective effects by reducing oxidative stress and promoting neuronal survival.

properties

IUPAC Name

N-cyclohexyl-6-[(E)-hydroxyiminomethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2/c17-13(16-11-4-2-1-3-5-11)10-6-7-12(9-15-18)14-8-10/h6-9,11,18H,1-5H2,(H,16,17)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBYLQACNHKARP-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CN=C(C=C2)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)C2=CN=C(C=C2)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-6-[(E)-(hydroxyimino)methyl]pyridine-3-carboxamide

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